

ATTO 488: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 488, a high-performance fluorescent dye, for labeling biological molecules in flow cytometry applications. This document includes detailed protocols for antibody conjugation and cell staining, alongside key technical data and workflow visualizations.

Introduction to ATTO 488

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.^{[1][2][3]} These properties make it an excellent choice for a variety of fluorescence-based applications, including flow cytometry (FACS), where bright and stable signals are crucial for accurate cell population analysis.^{[1][2][3][4][5]} The dye is efficiently excited by the 488 nm laser line commonly found in flow cytometers.^{[1][2][3]}

Advantages of ATTO 488 in Flow Cytometry:

- High Signal Intensity: ATTO 488's high extinction coefficient and quantum yield result in bright fluorescent signals, enabling the detection of low-abundance antigens.^[1]
- Photostability: Its robust structure minimizes photobleaching during sample acquisition, ensuring consistent signal intensity.^{[1][5]}

- **Hydrophilicity:** Excellent water solubility prevents aggregation of labeled conjugates and reduces non-specific binding.[1][2][3]
- **pH Insensitivity:** Maintains fluorescent properties over a broad pH range, providing experimental flexibility.
- **Compatibility:** Can be used as a substitute for other common green-emitting fluorophores like FITC and Alexa Fluor® 488.[5][6]

Quantitative Data

A summary of the key spectral and physical properties of ATTO 488 is provided below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	500 - 501 nm	[1][6][7]
Emission Maximum (λ_{em})	520 - 523 nm	[1][6][7]
Molar Extinction Coefficient	$9.0 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][8]
Fluorescence Quantum Yield (η)	80%	[1]
Fluorescence Lifetime (τ)	4.1 ns	[1][8]
Molecular Weight (NHS Ester)	981 g/mol	[8]

Experimental Protocols

Detailed methodologies for antibody labeling and subsequent immunofluorescent staining for flow cytometry are outlined below.

Protocol 1: ATTO 488 NHS Ester Labeling of Antibodies

This protocol describes the conjugation of ATTO 488 NHS ester to the primary amines of antibodies. The N-hydroxysuccinimide (NHS) ester group reacts with free amine groups on the protein to form a stable amide bond.[9][10]

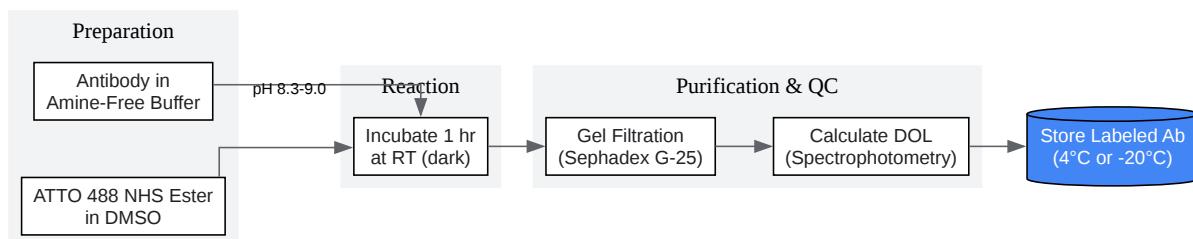
Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- ATTO 488 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-9.0
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
 - Adjust the antibody concentration to 1-2 mg/mL.
 - Add the reaction buffer to achieve a final pH of 8.3-9.0.[\[10\]](#)
- ATTO 488 NHS Ester Preparation:
 - Allow the vial of ATTO 488 NHS ester to equilibrate to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[\[11\]](#)
- Conjugation Reaction:
 - Add a 3- to 10-fold molar excess of the reactive dye to the antibody solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[12\]](#)
- Purification of the Conjugate:

- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[12]
- Equilibrate the column with PBS.
- Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the conjugated antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of ATTO 488 (~501 nm).
 - Calculate the DOL using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - A_{max} * CF_{280}) * \epsilon_{dye}]$
 - A_{max} = Absorbance at the dye's excitation maximum
 - A_{280} = Absorbance at 280 nm
 - $\epsilon_{protein}$ = Molar extinction coefficient of the protein at 280 nm (e.g., $210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG)
 - ϵ_{dye} = Molar extinction coefficient of ATTO 488 ($90,000 \text{ M}^{-1}\text{cm}^{-1}$)
 - CF_{280} = Correction factor for the dye's absorbance at 280 nm (0.10 for ATTO 488)[8]
- Storage:
 - Store the labeled antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[9] Protect from light.



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Workflow for ATTO 488 antibody conjugation.

Protocol 2: Direct Immunofluorescence Staining for Flow Cytometry

This protocol is for staining cell surface antigens using a primary antibody directly conjugated to ATTO 488.

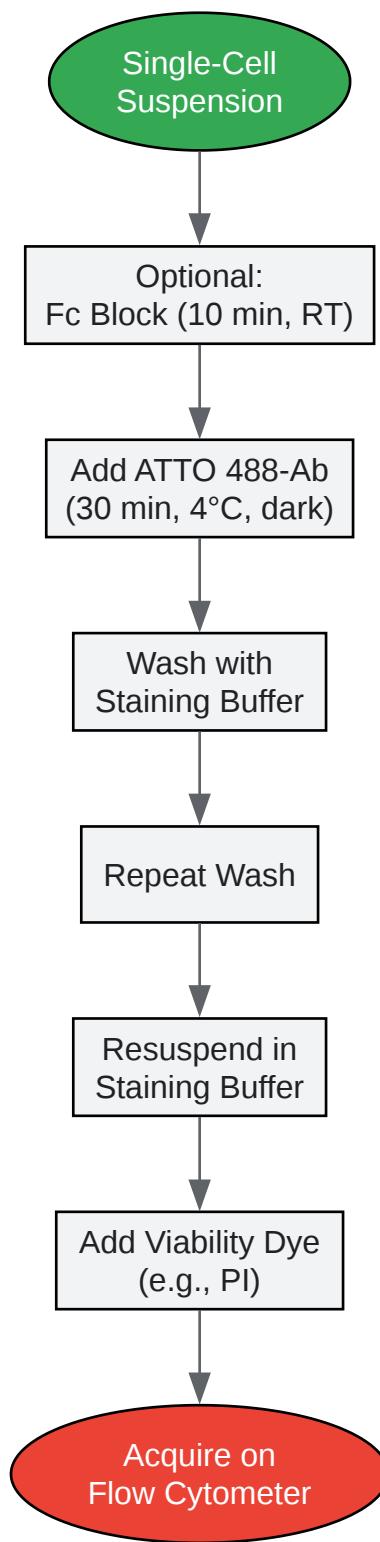
Materials:

- Single-cell suspension
- Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- ATTO 488-conjugated primary antibody
- Fc block (optional, to reduce non-specific binding)
- Viability dye (e.g., Propidium Iodide, 7-AAD)
- 5 mL polystyrene tubes (12 x 75 mm)

Procedure:

- Cell Preparation:

- Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood).
- Wash the cells with staining buffer and resuspend to a concentration of 1×10^7 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into a flow cytometry tube.
 - (Optional) Add Fc block and incubate for 10 minutes at room temperature.[[13](#)][[14](#)]
 - Add the predetermined optimal concentration of the ATTO 488-conjugated primary antibody.
 - Incubate for 30 minutes at 4°C in the dark.[[14](#)]
- Wash:
 - Add 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes.
 - Discard the supernatant and repeat the wash step.
- Resuspension and Viability Staining:
 - Resuspend the cell pellet in 500 μ L of staining buffer.
 - If viability staining is required, add a viability dye (e.g., PI or 7-AAD) and incubate for 5-10 minutes before analysis.
- Data Acquisition:
 - Analyze the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed with 1-2% paraformaldehyde for later analysis.[[13](#)]



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Direct immunofluorescence staining workflow.

Protocol 3: Indirect Immunofluorescence Staining for Flow Cytometry

This protocol is used when the primary antibody is unlabeled. A secondary antibody conjugated to ATTO 488 is used for detection. This method can amplify the signal.[15]

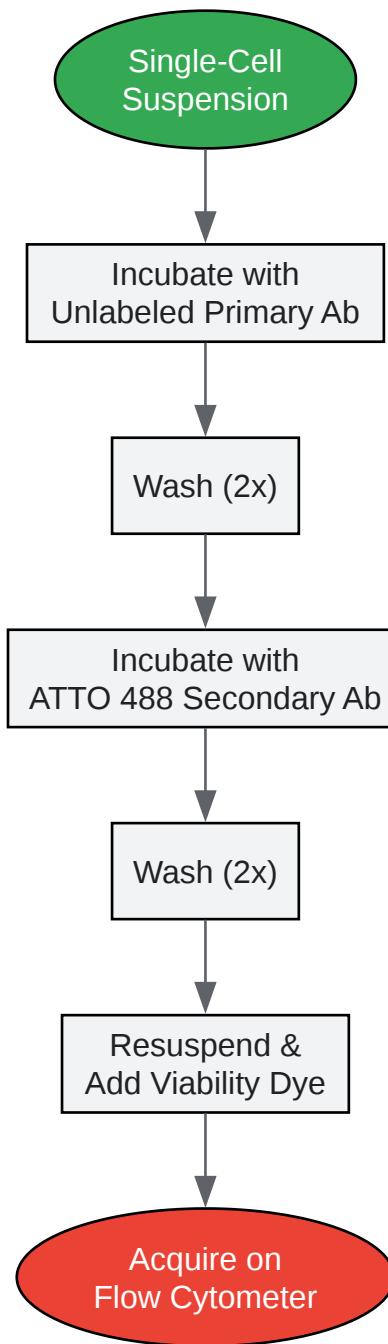
Materials:

- Single-cell suspension
- Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Unlabeled primary antibody
- ATTO 488-conjugated secondary antibody
- Fc block (optional)
- Viability dye
- 5 mL polystyrene tubes (12 x 75 mm)

Procedure:

- Cell Preparation and Primary Antibody Incubation:
 - Follow steps 1 and 2a-b from the Direct Staining protocol.
 - Add the optimal dilution of the unlabeled primary antibody.
 - Incubate for 30 minutes at 4°C in the dark.[16]
- Wash:
 - Wash the cells twice with staining buffer as described in the Direct Staining protocol.
- Secondary Antibody Incubation:
 - Resuspend the cell pellet in 100 µL of staining buffer.

- Add the optimal concentration of the ATTO 488-conjugated secondary antibody.
- Incubate for 20-30 minutes at 4°C in the dark.[[16](#)]
- Final Wash and Data Acquisition:
 - Wash the cells twice more with staining buffer.
 - Resuspend the cells and add a viability dye as described in the Direct Staining protocol.
 - Acquire data on a flow cytometer.



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Logical flow for indirect immunofluorescence.

Conclusion

ATTO 488 is a versatile and robust fluorophore well-suited for flow cytometry. Its superior brightness and photostability contribute to high-quality, reproducible data. The protocols provided here offer a foundation for researchers to successfully label their molecules of interest.

and perform both direct and indirect flow cytometric analysis. Optimization of antibody and dye concentrations will be necessary for specific experimental contexts.

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